Cas no 1353867-79-4 (Sulfanitran 13C6 (sulfanilamide ring 13C6))

Sulfanitran 13C6 (sulfanilamide ring 13C6) 化学的及び物理的性質
名前と識別子
-
- Sulfanitran-13C6
- Sulfanitran-(sulfanilamide ring-13C6)
- N-[4-(4-Nitrophenylsulfamoyl)phenyl-13C6]acetamide
- N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-13C6
- Sulfanitran 13C6 (sulfanilamide ring 13C6)
- DivK1c_000830
- N(sup4)-Acetyl-N(sup1)-(4-nitrophenyl)sulfanilamide
- DB11463
- Sulfanitranum
- N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide
- BS-14665
- SR-05000001857-3
- Acetanilide, 4'-[(p-nitrophenyl)sulfamoyl]-
- N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide
- SBI-0052913.P002
- NCGC00095045-02
- Q27195401
- 1353867-79-4
- SULFANITRAN [MART.]
- NCGC00095045-03
- HMS2093E09
- NCGC00095045-01
- D05951
- SR-05000001857-1
- Spectrum_001693
- SULFANITRAN [GREEN BOOK]
- HMS502J12
- QT35T5T35Q
- KBioGR_001495
- KBio2_007309
- NSC758458
- IDI1_000830
- Spectrum4_000858
- Tox21_111401_1
- Sulfanitrano
- NSC217299
- KBioSS_002173
- CHEBI:114204
- MLS004774076
- NSC 77120
- C71835
- KBio1_000830
- Acetanilide, 4'-((p-nitrophenyl)sulfamoyl)-
- component of Novastat
- NINDS_000830
- Pharmakon1600-01503339
- SULFANITRAN [MI]
- Sulfanitranum [INN-Latin]
- SCHEMBL93837
- Sulfanitran [USAN:INN:BAN]
- N4-ACETYL-N1-(4-NITROPHENYL)-SULFANILAMIDE, TECH.
- BSPBio_003490
- Acetamide, N-[4-[[ (4-nitrophenyl)amino]sulfonyl]phenyl]-
- CAS-122-16-7
- CS-4420
- SPECTRUM1503339
- N-{4-[(4-nitrophenyl)sulfamoyl]phenyl}acetamide
- Tox21_111401
- N(sup4)-Acetyl-N(sup1)-(p-nitrophenyl)sulfanilamide
- Sulfanitrano [INN-Spanish]
- KBio3_002710
- KBio2_004741
- CCG-213164
- CHEMBL493636
- DA-58178
- SULFANITRAN [USAN]
- N(4)-Acetyl-4'-nitrosulfanilanilide
- NSC77120
- SR-05000001857
- J-004768
- Spectrum5_001477
- BDBM50248248
- 122-16-7
- Acetamide, N-[4-[[(4-nitrophenyl)amino]sulfonyl]phenyl]-
- UNISTAT 2 COMPONENT SULFANITRAN
- NS00000186
- N(4)-Acetyl-N(1)-(p-nitrophenyl)sulfanilamide
- 4'-[(p-Nitrophenyl)sulfamoyl]acetanilide
- 4'-((p-Nitrophenyl)sulfamoyl)acetanilide
- BRD-K76845197-001-01-3
- N(sup4)-Acetyl-4'-nitrosulfanilanilide
- Sulfanitran, ~85%
- N-[4-[[(4-Nitrophenyl)a-mino]sulfonyl]phenyl-13C6]acetamide
- Oprea1_470804
- SMR003500745
- DTXCID2025898
- Acetamide, N-(4-(((4-nitrophenyl)amino)sulfonyl)phenyl)-
- NSC-758458
- NSC-77120
- N-(4-(N-(4-nitrophenyl)sulfamoyl)phenyl)acetamide
- N-(4-[(4-Nitroanilino)sulfonyl]phenyl)acetamide #
- HMS1922A20
- AB00052349_02
- MFCD00024598
- Sulfanitran, VETRANAL(TM), analytical standard
- SULFANITRAN [INN]
- UNII-QT35T5T35Q
- BRD-K76845197-001-05-4
- DB-041653
- sulfanitran
- NCGC00095045-05
- Spectrum3_001755
- NSC 217299
- NSC-217299
- DTXSID4045898
- KBio2_002173
- Sulfanitran (USAN/INN)
- N4-Acetyl-N1-(4-nitrophenyl)-sulfanilamide
- HY-B0947
- AKOS003980372
- APNPS
- STL139243
-
- MDL: MFCD20527277
- インチ: 1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4+1,5+1,8+1,9+1,11+1,14+1
- InChIKey: GWBPFRGXNGPPMF-BWWUJVEXSA-N
- SMILES: S([13C]1[13CH]=[13CH][13C](=[13CH][13CH]=1)NC(C)=O)(NC1C=CC(=CC=1)[N+](=O)[O-])(=O)=O
計算された属性
- 精确分子量: 341.07772071 g/mol
- 同位素质量: 341.07772071 g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 524
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130
- XLogP3: 2
- 分子量: 341.29
Sulfanitran 13C6 (sulfanilamide ring 13C6) Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
Sulfanitran 13C6 (sulfanilamide ring 13C6) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA58158-50mg |
N-[4-[[(4-Nitrophenyl)a-mino]sulfonyl]phenyl-13C6]acetamide |
1353867-79-4 | 50mg |
$1282.00 | 2024-04-20 | ||
A2B Chem LLC | BA58158-25mg |
N-[4-[[(4-Nitrophenyl)a-mino]sulfonyl]phenyl-13C6]acetamide |
1353867-79-4 | 25mg |
$771.00 | 2024-04-20 |
Sulfanitran 13C6 (sulfanilamide ring 13C6) 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Sulfanitran 13C6 (sulfanilamide ring 13C6)に関する追加情報
Sulfanitran 13C6: A Comprehensive Overview
Sulfanitran 13C6, also known as Sulfanilamide Ring 13C6, is a highly specialized compound with the CAS number 1353867-79-4. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields. The Sulfanitran 13C6 structure is characterized by a sulfanilamide ring, which is a key feature of its molecular architecture. The sulfanilamide ring serves as a versatile platform for further chemical modifications, making it a valuable tool in drug discovery and development.
Recent advancements in isotopic labeling have highlighted the importance of Sulfanitran 13C6 in metabolic studies and pharmacokinetic analyses. The incorporation of the 13C6 label allows researchers to track the compound's behavior within biological systems with unprecedented precision. This has been particularly useful in understanding the metabolic pathways of sulfonamide-based drugs, which are widely used in treating bacterial infections and other medical conditions.
The synthesis of Sulfanitran 13C6 involves a multi-step process that ensures high purity and stability. The compound's synthesis begins with the preparation of the sulfanilamide core, followed by the introduction of the 13C6 label through a series of carefully controlled reactions. The resulting product is characterized by its high isotopic enrichment, which is critical for its application in advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
One of the most promising applications of Sulfanitran 13C6 lies in its use as an internal standard in metabolomics studies. By serving as a reference compound, it enables researchers to quantify metabolites with high accuracy and reproducibility. This has been instrumental in advancing our understanding of metabolic networks and their dysregulation in diseases such as cancer, diabetes, and neurodegenerative disorders.
In addition to its role in metabolomics, Sulfanitran 13C6 has also found applications in drug development. Its ability to act as a stable isotopic analog makes it an invaluable tool for studying drug metabolism and bioavailability. By comparing the pharmacokinetic profiles of the labeled and unlabeled compounds, researchers can gain insights into the mechanisms underlying drug efficacy and toxicity.
The development of Sulfanitran 13C6 has been driven by the need for more precise and reliable tools in modern analytical chemistry. Its synthesis and application represent a significant step forward in our ability to study complex biological systems at the molecular level. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
In conclusion, Sulfanitran 13C6 (CAS No: 1353867-79-4) is a versatile compound with wide-ranging applications in metabolomics, pharmacokinetics, and drug development. Its unique properties, combined with the latest advancements in isotopic labeling technology, make it an indispensable tool for researchers seeking to unravel the complexities of biological systems. As the field of metabolomics continues to evolve, compounds like Sulfanitran 13C6 will undoubtedly remain at the forefront of scientific innovation.
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